N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula lists all the atoms present in the molecule, while the structural formula shows how these atoms are connected.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of the product at each step would also be considered.Molecular Structure Analysis
This involves determining the shape and size of the molecule, the type and length of bonds between atoms, and the molecule’s overall geometry. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH).Scientific Research Applications
Serotonin 5-HT1A Receptor Research
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has shown relevance in the study of serotonin 5-HT1A receptors. Research demonstrates its potential as a PET radioligand, promising for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This is highlighted by a study where a cyclohexanecarboxamide derivative exhibited high brain uptake, slow brain clearance, and stability, indicating its suitability for brain imaging and neuropsychiatric research (García et al., 2014).
Synthesis and Characterization Studies
Research has also focused on the synthesis and characterization of related compounds. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with a focus on their structural properties using techniques like X-ray crystallography (Özer et al., 2009). Such studies are fundamental for understanding the chemical properties and potential applications of these compounds.
Electrochemical and Polymerization Properties
The electrochemical properties and polymerization behaviors of related compounds have been explored. For instance, a study on perylene bisimides functionalized with oligothiophene substituents revealed insights into their UV-vis absorptions, fluorescence quenching, and electrochemical behaviors, indicating potential applications in materials science (Chen et al., 2005).
Antipathogenic Activity
There is research focusing on the antipathogenic activity of related compounds. A study involving acylthioureas, including N-(aryl-carbamothioyl)benzamides, demonstrated significant anti-pathogenic activity, particularly against strains known for biofilm growth, suggesting potential applications in developing new antimicrobial agents (Limban et al., 2011).
Alzheimer's Disease Research
Further research has utilized similar compounds in the study of Alzheimer's disease. A selective serotonin 1A molecular imaging probe was used in PET imaging to quantify receptor densities in Alzheimer's patients, providing valuable insights into the disease's neurobiological aspects (Kepe et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound more efficiently or sustainably.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNOS2/c21-16-3-1-15(2-4-16)20(9-10-20)19(23)22-11-7-17-5-6-18(25-17)14-8-12-24-13-14/h1-6,8,12-13H,7,9-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKFDKEDMMYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.